

4-(2-Chloro-5-methoxybenzyl)morpholine: Biological Activity & Technical Guide

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Compound of Interest

Compound Name: 4-(2-Chloro-5-methoxybenzyl)morpholine

CAS No.: 927811-61-8

Cat. No.: B1530789

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CAS Number: 927811-61-8 Molecular Formula: C₁₂H₁₆ClNO₂ Molecular Weight: 241.71 g/mol
Class: N-Benzylmorpholine; CNS Pharmacophore Probe

Executive Summary

4-(2-Chloro-5-methoxybenzyl)morpholine is a bioactive heterocyclic compound primarily utilized as a structural probe and synthetic intermediate in the development of dual-action antidepressants and anxiolytics. It belongs to the class of N-benzylamines, a privileged scaffold known for high affinity towards the Serotonin Transporter (SERT) and the 5-HT_{1A} receptor.

Research indicates its primary utility lies in Structure-Activity Relationship (SAR) studies where the morpholine ring serves as a bioisostere for piperidine to modulate lipophilicity (LogP) and metabolic stability during the optimization of clinical candidates like DSP-1053 and SMP-304.

Chemical Identity & Synthesis[1][2]

Structural Analysis

The molecule consists of a morpholine ring attached via a methylene bridge to a benzene ring substituted with a chlorine atom at the ortho position (C2) and a methoxy group at the meta position (C5).

- Morpholine Ring: Acts as a solubilizing group and hydrogen bond acceptor/donor, often improving blood-brain barrier (BBB) permeability compared to purely carbocyclic analogs.
- 2-Chloro-5-methoxybenzyl Group: This is the critical "head group" pharmacophore. The ortho-chloro substituent provides steric bulk and halogen bonding capability, locking the conformation in the receptor binding pocket, while the methoxy group acts as a hydrogen bond acceptor.

Synthesis Protocol (Reductive Amination)

The most robust method for synthesizing high-purity **4-(2-Chloro-5-methoxybenzyl)morpholine** is via the reductive amination of 2-chloro-5-methoxybenzaldehyde.

Reagents:

- 2-Chloro-5-methoxybenzaldehyde (1.0 eq)
- Morpholine (1.2 eq)
- Sodium Triacetoxyborohydride (STAB) (1.5 eq)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic Acid (catalytic)

Step-by-Step Methodology:

- Imine Formation: Dissolve 2-chloro-5-methoxybenzaldehyde in DCM under an inert atmosphere (N₂). Add morpholine and catalytic acetic acid. Stir at room temperature for 1–2 hours to allow imine/iminium ion formation.
- Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride portion-wise to prevent excessive exotherm.
- Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). Monitor consumption of aldehyde via TLC or LC-MS.

- Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient) to yield the title compound as a pale yellow oil or white solid (if converted to HCl salt).

Biological Activity & Mechanism of Action[3][4]

Primary Targets: SERT and 5-HT1A

The biological activity of **4-(2-Chloro-5-methoxybenzyl)morpholine** is defined by its interaction with the serotonin system. It acts as a dual ligand:

- Serotonin Transporter (SERT) Inhibitor: The benzyl amine moiety mimics the geometric and electronic features of serotonin (5-HT), allowing it to bind to the central substrate-binding site of SERT. This blocks the reuptake of serotonin from the synaptic cleft, increasing extracellular 5-HT levels.
- 5-HT1A Receptor Ligand: The compound exhibits affinity for the 5-HT1A receptor, functioning as a partial agonist or antagonist depending on the specific conformational constraints. This dual mechanism is highly sought after in "fast-onset" antidepressants, as 5-HT1A modulation can desensitize presynaptic autoreceptors that typically delay the efficacy of standard SSRIs.

Pharmacophore & SAR Context

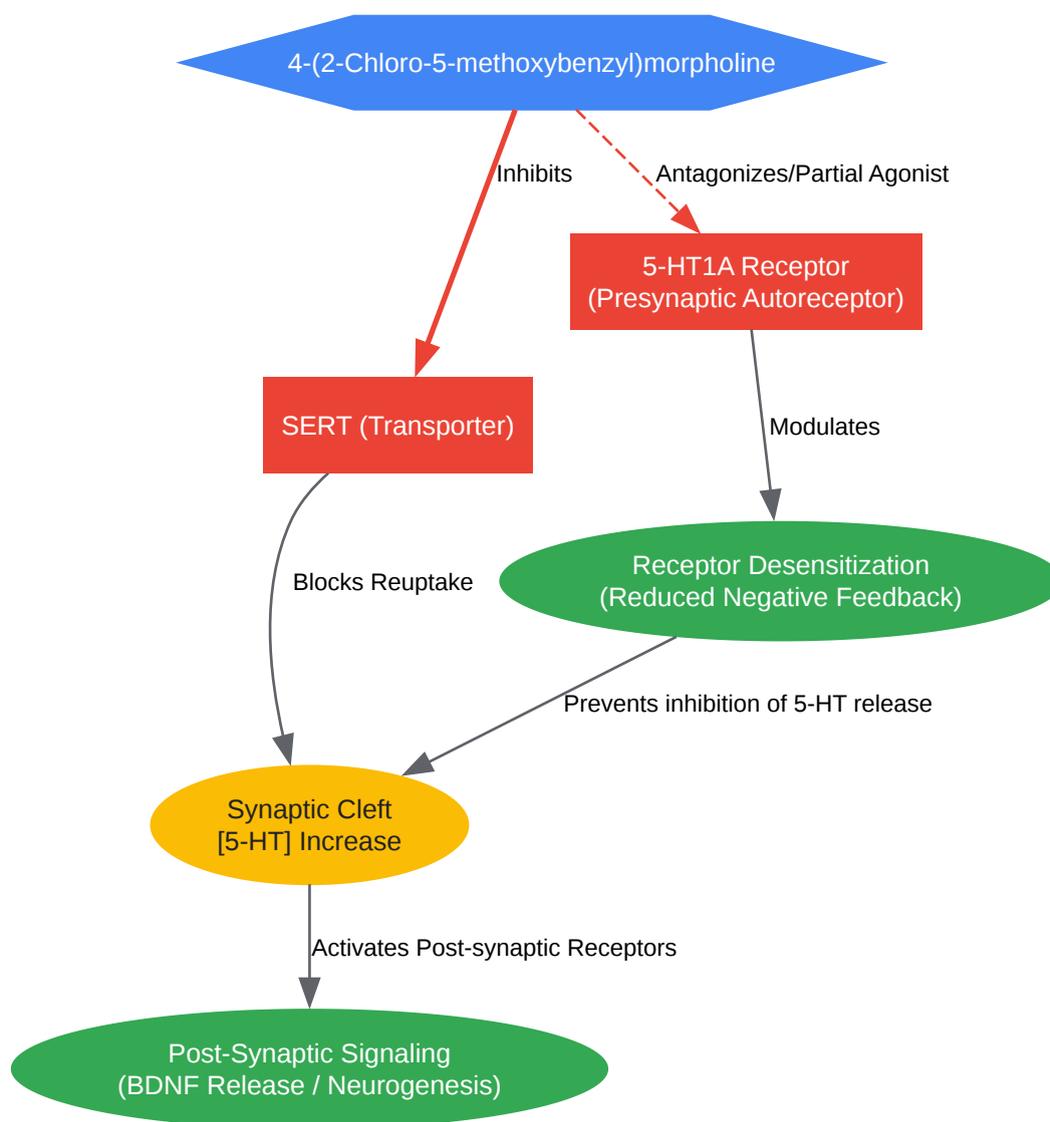
In the context of drug discovery (e.g., the development of DSP-1053 by Sumitomo Dainippon Pharma), this compound represents a "morpholine scan" analog.

Feature	Morpholine Analog (This Compound)	Piperidine Analog (Clinical Leads)
Lipophilicity (cLogP)	Lower (~1.2 - 1.8)	Higher (~2.5 - 3.5)
Solubility	High (Aqueous)	Moderate
Metabolic Stability	Moderate (Ring oxidation possible)	High (often requires blocking groups)
SERT Affinity	Moderate (nM - μ M range)	High (sub-nM range)

Causality of Activity: The ortho-chloro substituent forces the benzyl ring out of coplanarity with the methylene bridge, creating a specific 3D conformation that fits the hydrophobic pocket of SERT. The morpholine oxygen reduces the basicity of the nitrogen (compared to piperidine), which can alter the cation-pi interaction strength within the receptor active site.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of this compound's dual mechanism.



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Caption: Dual mechanism of action targeting SERT inhibition and 5-HT1A autoreceptor desensitization to enhance serotonergic signaling.

Experimental Protocols for Validation

In Vitro SERT Binding Assay

To verify the biological activity of the synthesized compound, a radioligand binding assay is the standard.

- Source Tissue: Rat cerebral cortex membranes or HEK293 cells stably expressing human SERT.
- Radioligand: [³H]-Citalopram or [³H]-Paroxetine (0.5–1.0 nM).
- Non-specific Binding: Determined using Fluoxetine (10 μM).
- Protocol:
 - Incubate membrane preparation (50 μg protein) with radioligand and varying concentrations of **4-(2-Chloro-5-methoxybenzyl)morpholine** (10^{-10} to 10^{-5} M) in incubation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
 - Incubate for 60 minutes at 25°C.
 - Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
 - Measure radioactivity via liquid scintillation counting.
 - Data Analysis: Calculate IC₅₀ and convert to K_i using the Cheng-Prusoff equation.

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye). Potential CNS active agent; handle with care.
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).
- Solubility: Soluble in DMSO (>10 mg/mL), Ethanol, and dilute aqueous acid (as HCl salt).

Conclusion

4-(2-Chloro-5-methoxybenzyl)morpholine is a high-value chemical probe that defines the "benzylamine" pharmacophore space in modern neuropsychiatric drug development. While often an intermediate or comparator molecule rather than a final clinical drug, its structure encodes the essential molecular interactions required for dual SERT/5-HT_{1A} activity. Researchers utilizing this compound are typically exploring the fine balance between transporter inhibition and receptor modulation to create safer, faster-acting antidepressants.

References

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Sources

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